2,4,6-Trimethylbenzonitrile
Description
Overview of the Chemical Compound's Significance in Organic Chemistry
2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is an organic compound with the chemical formula C10H11N. nist.gov Its structure consists of a benzene (B151609) ring substituted with a nitrile group (-C≡N) and three methyl groups (-CH3) at positions 2, 4, and 6. This specific arrangement of bulky methyl groups ortho to the nitrile function imparts significant steric hindrance, which in turn governs its chemical behavior and makes it a subject of interest.
The presence of the electron-withdrawing nitrile group and the electron-donating methyl groups on the aromatic ring creates a unique electronic environment. This electronic nature, combined with the steric shielding, influences its reactivity in various organic transformations. In synthetic chemistry, it can serve as a precursor or an intermediate in the synthesis of more complex molecules. lookchem.com For instance, it is utilized in the preparation of other nitriles through catalytic oxidation of amines. chemicalbook.com
Historical Context of Research on this compound and its Derivatives
Early research on this compound and its derivatives was often intertwined with the broader exploration of aromatic compounds and their reactions. The synthesis of such substituted benzonitriles was a logical extension of studies on nitration and subsequent transformations of mesitylene (B46885) (1,3,5-trimethylbenzene). For example, a common synthetic route involves the nitration of mesitylene to form 2,4,6-trimethyl nitrobenzene, followed by catalytic hydrogenation to produce 2,4,6-trimethylaniline, which can then be converted to the nitrile. google.com
The study of its derivatives, such as this compound N-oxide, has also contributed to the understanding of nitrile oxide chemistry. chemeo.com These historical investigations laid the groundwork for contemporary research by establishing fundamental synthetic pathways and characterizing the basic chemical and physical properties of these compounds.
Scope and Objectives of Current Research Trends
Modern research continues to explore the utility of this compound and its derivatives in several key areas. A significant focus is on its application as a building block in the synthesis of novel organic materials and functional molecules. google.com The C3 symmetric nature of some of its derivatives, like 2,4,6-trimethylbenzene-1,3,5-triamine, makes them valuable precursors for creating supramolecular structures and covalent organic frameworks (COFs). google.com
Current investigations also aim to develop more efficient and environmentally friendly synthetic methods. This includes exploring green chemistry approaches for its synthesis and the synthesis of its derivatives, such as using safer oxidizing agents or catalysts. google.com The unique steric and electronic properties of this compound continue to be exploited in the design of new ligands for catalysis and in the development of molecules with specific biological or material science applications.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2571-52-0 |
| Molecular Formula | C10H11N |
| Molecular Weight | 145.20 g/mol |
| Synonyms | Mesitonitrile, Cyanomesitylene, 1-Cyano-2,4,6-trimethylbenzene |
Data sourced from multiple references. nist.govchemeo.comalzchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZBGQMWRHNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180402 | |
| Record name | Benzonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-52-0 | |
| Record name | Mesitonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIMETHYLBENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MESITONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI2I8ZYD7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 2,4,6 Trimethylbenzonitrile
Established Synthetic Pathways for 2,4,6-Trimethylbenzonitrile
Catalytic Oxidation of Amines
The oxidation of primary amines presents a direct route to nitriles. While specific studies focusing exclusively on the catalytic oxidation of 2,4,6-trimethylbenzylamine (B1348386) to this compound are not extensively detailed in the provided results, the general transformation is a well-established method in organic synthesis. orgsyn.orgias.ac.in This process typically involves the use of a catalyst and an oxidizing agent to convert the primary amine group (-CH₂NH₂) into a nitrile group (-CN). Various catalytic systems, including those based on transition metals, can be employed to facilitate this transformation. ias.ac.insioc-journal.cn For instance, cobalt(II) Schiff base chelates have been shown to catalyze the oxidation of primary amines with dioxygen. ias.ac.in The reaction proceeds through the formation of an aldehyde intermediate, which can then be further oxidized to the nitrile. ias.ac.in The efficiency of such reactions can be influenced by the specific catalyst, solvent, and reaction conditions used. orgsyn.org
Routes from Halomethylated Aromatic Precursors
A robust and frequently cited method for synthesizing derivatives of this compound, specifically its N-oxide, involves starting from halomethylated precursors. google.comgoogle.com One common starting material is mesitylene (B46885), which can be halomethylated, for example, by reacting it with a mixture of acetic acid, hydrogen bromide, and paraformaldehyde. google.com This process yields a bis(halomethyl) derivative.
This halomethylated intermediate can then be converted into an aromatic aldehyde. google.com A subsequent reaction with hydroxylamine (B1172632) followed by treatment with a base like triethylamine (B128534) can then yield the corresponding nitrile oxide. thieme-connect.de For instance, 2,4,6-trimethylbenzaldehyde (B22134) oxime can be chlorinated with N-chlorosuccinimide in dimethylformamide to produce the hydroximoyl chloride in high yield (92%). thieme-connect.de This intermediate, upon treatment with triethylamine, affords this compound oxide in a 95% yield. thieme-connect.de This stable nitrile oxide can then be used in further reactions.
Another approach involves the direct conversion of an ortho-halomethylated aromatic compound into an aldehyde by reacting it with a salt of 2-nitropropane. google.com This method is noted for its ability to handle sterically hindered halomethyl groups and can lead to high yields. google.com
Comparison of Synthetic Yields and Efficiencies
Evaluating the yields of different synthetic pathways is crucial for selecting the most efficient method for producing this compound and its derivatives.
| Starting Material | Reagents | Product | Yield | Reference |
| 2,4,6-Trimethylbenzaldehyde Oxime | N-Chlorosuccinimide, Triethylamine | This compound Oxide | 95% | thieme-connect.de |
| Mesitylene | (Sequential steps) | Mesitylene Dinitrile Oxide | 67% | google.com |
| Mesitylene | Acridinium Photoredox Catalyst, TMSCN | This compound | 35% | nih.gov |
| Phenylhydroximoyl chloride and 3,4-dihydroisoquinoline (B110456) | Base (DABCO) | Tricyclic 1,2,4-oxadiazolines | up to 96% | mdpi.com |
| Aryl Bromides | Pd2(dba)3, Zn, Zn(CN)2 | This compound | Synthetically useful yields | uni-rostock.de |
Advanced and Novel Synthetic Approaches
Transition Metal-Catalyzed Cyanation Reactions
Transition metal-catalyzed cyanation represents a powerful and versatile method for the synthesis of aromatic nitriles, including sterically hindered ones like this compound. uni-rostock.demdpi.comsnnu.edu.cn These methods often involve the cross-coupling of an aryl halide or pseudo-halide with a cyanide source, facilitated by a transition metal catalyst, typically based on palladium or nickel. uni-rostock.demdpi.comresearchgate.net
One notable example is the palladium-catalyzed cyanation of aryl bromides. The use of a catalyst system comprising Pd2(dba)3, zinc, and zinc cyanide has been shown to be effective for the synthesis of bulky nitriles, including this compound, at elevated temperatures. uni-rostock.de Nickel-catalyzed reductive cyanation has also emerged as a valuable technique, capable of constructing both Csp²−CN and Csp³−CN bonds under mild conditions. mdpi.com These reactions offer excellent functional group tolerance. mdpi.com
The choice of the cyanide source is a critical aspect of these reactions. While traditional sources like KCN, NaCN, and CuCN are effective, they are also highly toxic. researchgate.net This has prompted research into less toxic alternatives. snnu.edu.cn
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly influencing synthetic strategies. mdpi.comathensjournals.gr In the context of this compound synthesis, several approaches align with these principles.
One key principle is the use of safer solvents and reagents. mdpi.com The development of transition metal-catalyzed cyanations that utilize non-metallic, organic cyano-group sources is a step in this direction, as it can mitigate the drawbacks associated with toxic metal cyanides and the generation of stoichiometric metal waste. researchgate.net
Atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is another core tenet. acs.org Direct C-H functionalization reactions, such as the photoredox-catalyzed cyanation of mesitylene, are inherently more atom-economical as they avoid the need for pre-functionalized starting materials like aryl halides. nih.gov
Furthermore, the use of catalysis, particularly biocatalysis with enzymes, aligns with green chemistry principles by enabling reactions to occur under milder conditions and often with higher selectivity, which can reduce the need for protecting groups and minimize waste. acs.org While not specifically detailed for this compound in the provided results, the broader trend towards enzymatic processes in chemical synthesis is a significant aspect of green chemistry. acs.org The use of energy-efficient methods, such as microwave-assisted synthesis, also contributes to a greener chemical process. mdpi.comathensjournals.gr
Synthesis of this compound N-Oxide and Related Derivatives
The synthesis of this compound N-oxide, a stable and sterically hindered nitrile oxide, serves as a valuable intermediate in various organic transformations, particularly in 1,3-dipolar cycloaddition reactions. nii.ac.jpoup.com Its stability, attributed to the flanking methyl groups on the aromatic ring, allows for its isolation as a crystalline solid. google.com The preparation of this compound and its isotopically labeled analogues is critical for mechanistic studies and the synthesis of complex heterocyclic structures.
Preparation from 2,4,6-Trimethylbenzaldehyde
A common and efficient pathway to synthesize this compound N-oxide begins with 2,4,6-trimethylbenzaldehyde as the starting material. nii.ac.jp The process is typically a two-step sequence involving the initial formation of the corresponding aldoxime, followed by its conversion to the nitrile oxide.
The first step is the conversion of 2,4,6-trimethylbenzaldehyde to 2,4,6-trimethylbenzaldehyde oxime. This is a standard reaction in organic chemistry, often achieved by reacting the aldehyde with hydroxylamine.
The subsequent conversion of the aldoxime to this compound N-oxide can be accomplished through several methods. One well-established procedure involves the chlorination of the oxime to form an intermediate hydroximoyl chloride, which is then subjected to dehydrochlorination. Specifically, treating 2,4,6-trimethylbenzaldehyde oxime with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) yields the corresponding hydroximoyl chloride. thieme-connect.de This intermediate is then treated with a base, such as triethylamine, to eliminate hydrogen chloride and furnish the desired this compound N-oxide in high yield. thieme-connect.de This method is noted for its clean conversion without significant formation of ring-chlorinated byproducts. thieme-connect.de
An alternative, one-pot method utilizes Oxone (potassium peroxymonosulfate) as an oxidizing agent under mechanochemical ball-milling conditions. When (E)-2,4,6-trimethylbenzaldehyde oxime is milled with sodium chloride, Oxone, and sodium carbonate, it directly yields this compound N-oxide. mdpi.com The steric hindrance provided by the ortho-substituents on the benzaldehyde (B42025) oxime prevents the dimerization of the resulting nitrile oxide to a furoxan, allowing for its isolation. mdpi.com
Table 1: Synthesis of this compound N-Oxide from its Aldoxime
| Method | Reagents | Solvent | Yield | Reference |
| Halogenation/Dehydrohalogenation | 1. N-Chlorosuccinimide2. Triethylamine | 1. DMF2. Ether | 95% | thieme-connect.de |
| Oxidation (Mechanochemical) | NaCl, Oxone, Na₂CO₃ | Solvent-free | 90% | mdpi.com |
Synthesis of Labeled Nitrile Oxides
Isotopically labeled this compound N-oxide is a crucial tool for investigating reaction mechanisms, such as its thermal rearrangement to the corresponding isocyanate. rsc.orgresearchgate.net Syntheses involving double isotopic labeling with deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) have been reported to probe these rearrangements. rsc.org A synthesis for ¹⁸O-labeled hydroxylamine, a key precursor for creating ¹⁸O-labeled nitrile oxides, has also been developed. rsc.orgresearchgate.net
Furthermore, the synthesis of ¹⁵N-labeled this compound N-oxide has been accomplished for nuclear magnetic resonance (NMR) spectroscopic studies. researchgate.net The ¹³C NMR and ¹⁵N NMR spectra of this labeled compound and its precursors have been reported. A significant finding from these studies was the one-bond carbon-nitrogen spin-spin coupling constant (¹J¹³C-¹⁵N) of 77.5 Hz, which was noted as being unusually large. researchgate.net The ¹³C chemical shift of the carbon atom in the nitrile oxide group is shifted considerably upfield compared to the analogous carbon in nitriles. researchgate.net
Table 2: Spectroscopic Data for Labeled this compound N-Oxide
| Isotopic Label | Spectroscopic Technique | Key Finding | Reference |
| ¹⁵N | ¹³C/¹⁵N NMR | ¹J¹³C-¹⁵N coupling constant = 77.5 Hz | researchgate.net |
| ¹⁸O, ²H | Not specified | Used for mechanistic studies of rearrangement. | rsc.orgresearchgate.net |
Reactivity and Reaction Mechanisms of 2,4,6 Trimethylbenzonitrile and Its Derivatives
Fundamental Reaction Types of Nitriles
Nitriles, organic compounds characterized by a -C≡N functional group, are versatile intermediates in organic synthesis due to the unique reactivity of the cyano group. numberanalytics.com This group consists of a carbon atom triple-bonded to a nitrogen atom, creating a strong electron-withdrawing effect and a polarized bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. numberanalytics.comlibretexts.orgopenstax.org This electronic structure dictates the fundamental reaction types that nitriles undergo, which primarily include nucleophilic addition, hydrolysis, and reduction. numberanalytics.comwikipedia.org
Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. openstax.orgwikipedia.orgchemistrysteps.com This reaction is analogous to nucleophilic addition to carbonyl groups, initially forming an imine anion intermediate. libretexts.orgopenstax.org A wide range of nucleophiles can participate, including organometallic reagents like Grignard and organolithium compounds, which convert nitriles into ketones after hydrolysis of the intermediate imine. chemistrysteps.com Other examples include the Blaise reaction with organozinc compounds and the Pinner reaction with alcohols. wikipedia.org
Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic aqueous conditions to yield carboxylic acids. numberanalytics.comwikipedia.orgchemistrysteps.com The reaction proceeds through an intermediate carboxamide (R-CONH₂). wikipedia.orgchemistrysteps.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, facilitating an attack by water. libretexts.orgchemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com
Reduction: The nitrile group can be reduced to form primary amines (R-CH₂NH₂) or aldehydes, depending on the reducing agent and reaction conditions. numberanalytics.comwikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce nitriles to primary amines. openstax.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to stop the reaction at the aldehyde stage after hydrolysis of the intermediate imine. chemistrysteps.com
1,3-Dipolar Cycloaddition Reactions of 2,4,6-Trimethylbenzonitrile N-Oxide
This compound N-oxide, also known as mesitonitrile oxide, is a particularly stable aromatic nitrile oxide. nii.ac.jp Its stability, attributed to the steric hindrance provided by the ortho-methyl groups, allows it to be isolated and handled more easily than many other nitrile oxides, which are often transient species that readily dimerize or polymerize. nii.ac.jpbeilstein-journals.org This stability makes it a valuable reagent in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nii.ac.jp In these reactions, the nitrile oxide acts as a 1,3-dipole, reacting with a variety of dipolarophiles (compounds with double or triple bonds) to form cycloadducts.
Cycloaddition with Polysubstituted p-Benzoquinones: Dioxazole and Isoxazoline (B3343090) Formation
The reaction of this compound N-oxide with substituted p-benzoquinones demonstrates notable selectivity, yielding different types of adducts based on the substitution pattern of the quinone. oup.com The cycloaddition can occur at either the carbon-carbon double bond (C=C) or the carbon-oxygen double bond (C=O) of the quinone ring.
With tetrasubstituted p-benzoquinones, such as tetrahalo-p-benzoquinones, the reaction exclusively occurs at the carbonyl sites. oup.comoup.com This leads to the formation of 1:1 and 2:1 adducts with a dioxazole structure. oup.comoup.comresearchgate.net The 2:1 adducts are formed through the initial 1:1 adduct. oup.com
In contrast, the reaction with disubstituted p-benzoquinones can yield either dioxazoles (from C=O addition) or isoxazoline derivatives (from C=C addition), depending on the nature of the substituents. oup.com The reactivity and the site of addition (C=O vs. C=C) are influenced by the electronic effects (resonance and inductive) of the substituents on the quinone. oup.com For instance, reactions with 2-methoxy-p-benzoquinone and 2,6-dimethoxy-p-benzoquinone can lead to isoxazole-diones, which are C=C adducts. oup.com The regioselectivity of these cycloadditions has been interpreted using Frontier Molecular Orbital (FMO) theory, which considers the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. researchgate.netoup.com
Table 1: Products from the Reaction of this compound N-oxide with Substituted p-Benzoquinones This table is representative of the types of products formed and is based on the descriptions in the cited literature.
| p-Benzoquinone Reactant | Substituents | Predominant Product Type | Reference |
| Tetrahalo-p-benzoquinone | Halo (e.g., Cl, Br) | Dioxazole | oup.comoup.com |
| Tetramethyl-p-benzoquinone | Methyl | Dioxazole | oup.com |
| 2,5-Di-tert-butyl-p-benzoquinone | tert-Butyl | Isoxazoline | oup.com |
| 2,6-Dimethoxy-p-benzoquinone | Methoxy | Isoxazoline (as isoxazole-dione) | oup.com |
Cycloaddition with N-Sulphinylanilines: Formation of 1,2,3,5-Oxathiadiazole 2-Oxides
The cycloaddition of a substituted derivative, 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide, with various substituted N-sulphinylanilines has been studied kinetically. rsc.org This reaction leads to the formation of 3,4-diaryl-1,2,3,5-oxathiadiazole 2-oxides. The rate of the reaction is influenced by the substituents on the aniline (B41778) ring, with electron-withdrawing groups like chlorine increasing the rate compared to electron-donating groups like methoxy. rsc.org Despite this trend, the correlation with the Hammett equation was poor. The reaction shows little sensitivity to solvent changes, and the activation entropies were found to be in the range of –28 to –37 e.u. rsc.org These findings support a concerted cycloaddition mechanism with an unbalanced charge distribution in the transition state. rsc.org
Reactivity with Exocyclic Double Bonds and Stereoselectivity
This compound N-oxide exhibits notable stereoselectivity and site selectivity in its cycloaddition reactions with molecules containing exocyclic double bonds. oup.comoup.com For example, its reaction with 1,5-dimethyl-6-methylenetricyclo[3.2.1.0²,⁷]oct-3-en-8-one occurs selectively on the exocyclic double bond from the exo-face (relative to the carbonyl group) to yield a single adduct. oup.com
Similarly, the cycloaddition with 3,5-exo- and 3,5-endo-1,3,6-trimethyl-7-methylene-4-azatetracyclo[4.2.1.0.²⁻⁸0³⁻⁵]nona-9-ones also takes place at the exocyclic double bond, producing two stereoisomers in each case. oup.com The stereoselectivity of these reactions is attributed to stereoelectronic factors of the substrate, with the frontier orbital interaction between the LUMO of the nitrile oxide and the HOMO of the exocyclic double bond being a key determining factor. oup.com In some cases, the endo-attack of the nitrile oxide is sterically prohibited. oup.com
Cycloaddition with Aromatic Selenoaldehydes: 1,4,2-Oxaselenazole Formation
An efficient [3+2] cycloaddition occurs between this compound N-oxide and aromatic selenoaldehydes. nii.ac.jp Selenoaldehydes are highly reactive dipolarophiles. nii.ac.jp When a toluene (B28343) solution of an aromatic selenoaldehyde and this compound N-oxide is heated, it yields the corresponding 1,4,2-oxaselenazole as a single regioisomer in good yields. nii.ac.jp The structure of the cycloadduct as a 1,4,2-oxaselenazole, containing a C-O bond, was confirmed by mass spectrometry, which showed a characteristic fragmentation pattern. nii.ac.jp
Table 2: 1,3-Dipolar Cycloaddition of Aromatic Selenoaldehydes with this compound N-oxide Adapted from Segi et al., Tetrahedron Letters, 2007. nii.ac.jp
| Selenoaldehyde (Ar in Ar-CH=Se) | Yield of 1,4,2-Oxaselenazole (%) |
| Phenyl | 85 |
| p-Chlorophenyl | 82 |
| 1-Naphthyl | 80 |
| p-Trifluoromethylphenyl | 81 |
| p-Methylphenyl | 84 |
Reactions with Cyclic Imines leading to Tricyclic 1,2,4-Oxadiazolines
A mild and efficient method for synthesizing tricyclic 1,2,4-oxadiazolines fused with tetrahydroisoquinoline derivatives involves the [3+2] cycloaddition reaction between oxime chlorides and cyclic imines. mdpi.com The stable, isolable this compound oxide can react smoothly with cyclic imines under standard conditions to produce the corresponding tricyclic products in excellent yields. mdpi.com For instance, the reaction with 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and 3,4-dihydroisoquinoline (B110456) furnished the expected tricyclic 1,2,4-oxadiazolines in 93% and 95% yields, respectively. mdpi.com This protocol is noted for its simplicity, ease of handling, and high yields, even on a gram scale, highlighting its synthetic utility. mdpi.com The structure of the resulting products has been unequivocally confirmed through X-ray single-crystal analysis. mdpi.com
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound oxide | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Tricyclic 1,2,4-oxadiazoline derivative | 93% mdpi.com |
| This compound oxide | 3,4-Dihydroisoquinoline | Tricyclic 1,2,4-oxadiazoline derivative | 95% mdpi.com |
Asymmetric Cycloadditions with Chiral Catalysts
Asymmetric 1,3-dipolar cycloadditions of nitrile oxides represent a powerful tool for constructing enantiomerically pure five-membered heterocycles. sphinxsai.com Research has demonstrated that chiral binaphthyldiimine (BINIM)-Ni(II) complexes can effectively catalyze the asymmetric cycloaddition of this compound oxide to various dipolarophiles. acs.orgnih.gov
In a notable example, the reaction between the isolable this compound oxide and 3-crotonoyl-5,5-dimethyl-2-oxazolidinone was catalyzed by a (R)-BINIM-4(3,5-xylyl)-2QN-Ni(II) complex. acs.orgnih.gov This reaction proceeded with good regioselectivity (4-Me:5-Me ratio of 85:15) and, remarkably, a high enantioselectivity of 96% enantiomeric excess (ee) for the 4-Me adduct. acs.orgnih.gov The use of pyrazolidinone-based dipolarophiles has been shown to yield even higher enantioselectivities and regioselectivities. acs.orgnih.gov For example, cycloadditions with 2-(2-alkenoyl)-1-benzyl-5,5-dimethyl-3-pyrazolidinones catalyzed by the same Ni(II) complex resulted in enantioselectivities ranging from 75% to 95% ee. acs.orgnih.gov These catalytic systems provide high yields of the corresponding cycloadducts with moderate to high enantioselectivities (42–95% ee) and high regioselectivity (4-R/5-R ratios from 85:15 to 99:1). acs.orgnih.gov
| Dipolarophile | Catalyst | Regioisomeric Ratio (4-R/5-R) | Enantiomeric Excess (ee) of 4-R Adduct |
| 3-Crotonoyl-5,5-dimethyl-2-oxazolidinone | (R)-BINIM-4(3,5-xylyl)-2QN-Ni(II) | 85:15 acs.orgnih.gov | 96% acs.orgnih.gov |
| 2-(2-Alkenoyl)-1-benzyl-5,5-dimethyl-3-pyrazolidinones | (R)-BINIM-4(3,5-xylyl)-2QN-Ni(II) | High | 75-95% acs.orgnih.gov |
| 2-Acryloyl-1-benzyl-5,5-dimethyl-3-pyrazolidinone | (R)-BINIM-4(3,5-xylyl)-2QN-Ni(II) | High | 79-91% acs.orgnih.gov |
Reactions with Heterocyclic Ketene (B1206846) Aminals
The reaction of this compound oxide with benzoyl-substituted heterocyclic ketene aminals proceeds smoothly at ambient temperature to afford 3,5-diaryl-4-(2-imidazolinyl)-isoxazoles or 3,5-diaryl-4-(2-tetrahydropyrimidinyl)-isoxazoles in moderate to good yields. tandfonline.comtandfonline.com Mechanistic studies suggest that this transformation does not occur via a direct 1,3-dipolar cycloaddition. tandfonline.com Instead, the heterocyclic ketene aminal acts as a nucleophile, attacking the nitrile oxide to form an open-chain 1,3-addition intermediate. tandfonline.com This intermediate subsequently undergoes cyclization and an aromatizing elimination of water to yield the final isoxazole (B147169) product. tandfonline.com This pathway is favored because the heterocyclic ketene aminals demonstrate stronger nucleophilic character than 1,3-dipolarophile character in this context. tandfonline.com
| Heterocyclic Ketene Aminal | Product | Yield (%) |
| 2-(Benzoylmethylene)imidazolidine | 3-(2,4,6-Trimethylphenyl)-4-(2-imidazolinyl)-5-phenyl-isoxazole | 63.7% tandfonline.com |
| 2-(Benzoylmethylene)hexahydropyrimidine | 3-(2,4,6-Trimethylphenyl)-4-(2-tetrahydropyrimidinyl)-5-phenyl-isoxazole | 69.5% tandfonline.com |
| 2-[(4-Chlorobenzoyl)methylene]hexahydropyrimidine | 3-(2,4,6-Trimethylphenyl)-4-(2-tetrahydropyrimidinyl)-5-(4-chlorophenyl)-isoxazole | 56.6% tandfonline.com |
| 2-[(4-Nitrobenzoyl)methylene]imidazolidine | 3-(2,4,6-Trimethylphenyl)-4-(2-imidazolinyl)-5-(4-nitrophenyl)-isoxazole | 57.3% tandfonline.com |
Cycloaddition with Arylacetylenes: Isoxazole Formation and Kinetic Studies
The cycloaddition of nitrile oxides to alkynes is a classical route to isoxazoles. rsc.org Kinetic studies on the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide, a close analogue of this compound oxide, with a series of para-substituted phenylacetylenes have provided significant mechanistic insights. rsc.org The reaction, which produces 3,5-diarylisoxazoles, was followed by infrared analysis in both carbon tetrachloride and chloroform (B151607). rsc.org The rate constants reveal a V-shaped Hammett plot, with a rho value of -0.34 for electron-donating substituents and +0.61 for electron-withdrawing substituents on the phenylacetylene. rsc.org This V-shaped correlation is indicative of a change in the electronic demand of the transition state and is consistent with a concerted 1,3-dipolar cycloaddition mechanism where the reaction can be initiated by either HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) interactions, depending on the substituent. rsc.org Further studies have ruled out the possibility of a zwitterionic intermediate being involved in the pathway leading to the isoxazole product. mdpi.com
Regioselectivity and Periselectivity in Cycloaddition Reactions
The regioselectivity of 1,3-dipolar cycloadditions involving this compound oxide is a critical aspect governed by both steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. researchgate.netmdpi.com
Regioselectivity with Alkenes: In reactions with monosubstituted or 1,1-disubstituted alkenes, the cycloaddition typically follows a predictable regiochemical outcome where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the double bond, leading to 5-substituted isoxazolines. beilstein-journals.org However, with 1,2-disubstituted alkenes like trans-β-methylstyrene, mixtures of regioisomers can be obtained. beilstein-journals.org The use of chiral Lewis acid catalysts can significantly enhance regioselectivity in these reactions. acs.orgnih.gov
Periselectivity with Quinones: The reaction with substituted p-benzoquinones highlights the concept of periselectivity—the choice between different possible cycloaddition pathways (e.g., to a C=C vs. a C=O bond). The reaction of this compound N-oxide with tetrasubstituted p-benzoquinones results in the formation of dioxazole derivatives via addition to the carbonyl group. researchgate.net In contrast, disubstituted quinones can yield either dioxazoles (from C=O addition) or isoxazoline derivatives (from C=C addition), depending on the nature and position of the substituents. researchgate.net This selectivity is influenced by the resonance and inductive effects of the substituents on the quinone ring. researchgate.net
Site- and Regioselectivity with Allenes: Reactions with allenes, which possess two perpendicular π bonds, introduce the challenge of site-selectivity alongside regioselectivity. Studies on the cycloaddition of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide to (phenylsulfonyl)allenes have been reported, demonstrating the complexity of these reactions. nih.gov
Thermal and Photochemical Transformations
This compound N-oxide can undergo thermal rearrangement to form 2,4,6-trimethylphenyl isocyanate. rsc.org Detailed mechanistic investigations using double isotopic labeling (²H and ¹⁸O) and kinetic experiments have provided significant insights into this transformation. rsc.org The study revealed that the rearrangement proceeds with an exchange of oxygen atoms exclusively between nitrile oxide molecules. rsc.org Kinetic data suggest that the pathway is not a simple intramolecular process. Instead, it likely involves a polymerization of the nitrile oxide, which can be catalyzed by either electrophiles or nucleophiles, followed by the decomposition of the polymeric intermediate to yield the isocyanate. rsc.org This rearrangement is notably catalyzed at room temperature by trifluoroacetic acid. rsc.org The thermal decomposition of furoxans (nitrile oxide dimers) at high temperatures (200–250 °C) can also serve as a source of both the nitrile oxide and, through this rearrangement, the corresponding isocyanate. thieme-connect.de
Thermal Reactions involving C-N Bond Cleavage
The thermal reactivity of this compound and its derivatives can lead to transformations involving the cleavage of the carbon-nitrogen bond, although the specific reactions are often centered on its derivatives, such as the N-oxide.
The thermal decomposition of this compound can result in the release of irritating gases and vapors, which implies the cleavage of the C≡N triple bond under sufficiently high temperatures. thermofisher.com However, detailed mechanistic studies on the thermal C-N bond cleavage of the parent nitrile are not extensively documented in the reviewed literature.
More specific research has focused on the thermal reactions of its derivatives. For instance, the thermal rearrangement of this compound N-oxide results in the formation of the corresponding isocyanate. rsc.org This reaction, which proceeds through a proposed polymerization-decomposition pathway, involves the cleavage of the N-O bond and a subsequent rearrangement rather than a direct cleavage of the C-N bond of the nitrile group itself. rsc.org The reaction is notably catalyzed by trifluoroacetic acid at room temperature. rsc.org
In the context of its derivatives formed in situ, thermal conditions can also play a role. For example, in the reaction of 2-bromo-mesitylene with benzyl (B1604629) cyanide catalyzed by a palladium complex, the formation of this compound is accompanied by other products at elevated temperatures, suggesting a complex reaction network where C-C and C-N bonds are both formed and cleaved. researchgate.net
Photochemical Skeletal Rearrangements
Photochemical activation of this compound and its derivatives can induce unique skeletal rearrangements, often leading to the formation of complex molecular architectures. While specific data on the parent compound is limited, studies on its derivatives provide insight into this class of reactions.
A notable example involves the photochemical behavior of 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), an analog of this compound. rsc.org TPO is a highly efficient photoinitiator that, upon irradiation, generates three distinct types of free radicals: the 2,4,6-trimethylbenzoyl radical, an oxygen-centered radical, and a phosphorus-centered free radical. rsc.org This process underscores the potential for photo-induced fragmentation and rearrangement within molecules containing the 2,4,6-trimethylphenyl moiety.
Research on the N-oxide derivative also highlights photochemical reactivity. The synthesis of this compound N-oxide can be initiated by irradiation, which facilitates the reaction between a Grignard reagent formed from this compound and magnesium, and norbornadiene. biosynth.com While this is a synthetic application, it points to the role of photochemical energy in activating the system.
General studies on the photochemistry of aromatic compounds indicate that skeletal rearrangements are a common outcome. rsc.org These can include isomerizations, cycloadditions, and dimerizations, often proceeding through excited states and radical intermediates. rsc.org For instance, the photoisomerization of isoxazoles, which can be formed from nitrile oxides like this compound oxide, leads to ketenimines via a skeletal rearrangement involving the homolysis of the O-N bond. nist.gov
Transition Metal-Mediated Reactions
This compound exhibits a rich coordination chemistry, acting as a ligand to various transition metals. Its bulky mesityl group can influence the structure and reactivity of the resulting metal complexes.
A well-characterized example is the dinuclear molybdenum complex, [Mo₂(C₁₁H₁₆N)₄(C₁₀H₁₁N)₂]. researchgate.net In this complex, two this compound molecules act as bridging ligands between two molybdenum(III) centers. researchgate.net The coordination of the nitrile is through the nitrogen atom, and the complex features a formal metal-metal bond. The study of such complexes is relevant to understanding the activation of small molecules, with nitriles serving as surrogates for dinitrogen.
The following table summarizes key structural parameters of this molybdenum complex:
| Parameter | Value | Reference |
| Chemical Formula | [Mo₂(C₁₁H₁₆N)₄(C₁₀H₁₁N)₂] | |
| Molecular Weight | 1131.27 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Mo-Mo Separation | 2.5946 (8) Å | |
| Coordination Geometry | Distorted octahedral around each Mo | researchgate.net |
Beyond molybdenum, this compound can coordinate to other transition metals. For instance, two-coordinate complexes of manganese(II), iron(II), and cobalt(II) have been synthesized with the bulky 2,6-(2,4,6-trimethylphenyl)phenyl ligand, demonstrating the utility of the mesityl group in stabilizing low-coordinate metal centers. rsc.org While not directly involving this compound as a ligand, these studies highlight the steric influence of the trimethylphenyl group in coordination chemistry.
The formation of transition metal complexes with ligands derived from or analogous to this compound is a broad area of research, with applications in catalysis and materials science. rsc.orgmdpi.comresearchgate.net
This compound can participate in catalytic reactions as both a substrate and potentially as a ligand.
As a substrate, it can be synthesized via catalytic methods. For example, the direct C-H cyanation of mesitylene (B46885) can be achieved through organic photoredox catalysis, yielding this compound. Another route involves the palladium-catalyzed nitrile-group transfer from organic nitriles to 2-bromomesitylene. researchgate.net
Conversely, this compound can be transformed through catalytic processes. A notable example is its catalytic reduction to the corresponding primary amine, 2,4,6-trimethylbenzylamine (B1348386). This has been achieved using an iron(III) complex as a catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. The reaction proceeds in good yield, demonstrating the feasibility of reducing sterically hindered nitriles.
The following table provides data on the catalytic reduction of various benzonitriles, including the sterically hindered this compound:
| Substrate | Product Yield (%) | Catalyst System | Reference |
| Benzonitrile (B105546) | 90 | Fe(III) complex / PMHS / KOtBu | |
| 4-Methylbenzonitrile | 98 | Fe(III) complex / PMHS / KOtBu | |
| This compound | 63-90 | Fe(III) complex / PMHS / KOtBu | |
| 2,6-Dimethoxybenzonitrile | 63-90 | Fe(III) complex / PMHS / KOtBu |
Furthermore, this compound can act as a precursor in Grignard reactions, which are often catalyzed, to synthesize more complex molecules such as propiophenone (B1677668) derivatives.
While less documented in the provided sources, the use of this compound as a ligand in catalysis is plausible, particularly in reactions where its steric bulk can be used to control the selectivity of a catalytic process. ucm.es
Investigations into Reaction Mechanisms and Intermediates
The investigation of reaction mechanisms involving derivatives of this compound has provided evidence for the involvement of zwitterionic intermediates, particularly in cycloaddition reactions.
The [3+2] cycloaddition of 3,5-dichloro-2,4,6-trimethylbenzonitrile N-oxide with arylacetylenes was one of the early cases where a stepwise mechanism involving a zwitterionic intermediate was postulated. Current time information in Bangalore, IN. In these reactions, in addition to the expected isoxazoles, acyclic adducts are formed, which were suggested to be products of the conversion of an initial zwitterionic intermediate. Current time information in Bangalore, IN. However, subsequent kinetic studies suggested that the formation of the acyclic adducts might be a separate, competitive reaction pathway with an ionic character, rather than the zwitterionic intermediate being on the direct pathway to the isoxazole. Current time information in Bangalore, IN.
Computational studies using perturbational molecular orbital (PMO) theory have been employed to understand the regiochemistry of the 1,3-cycloaddition of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide to furan (B31954) and thiophene. rsc.org These calculations help to rationalize the observed product distribution and provide insights into the electronic interactions that govern the reaction, which can be consistent with either a concerted or a stepwise mechanism involving polar intermediates.
The concept of zwitterionic intermediates is a recurring theme in 1,3-dipolar cycloaddition reactions. acs.org For instance, in the reaction of other nitrile oxides with certain dipolarophiles, the formation of zwitterionic species is supported by theoretical calculations and experimental observations, such as the loss of stereospecificity in some cases. Current time information in Bangalore, IN. The steric and electronic properties of the 2,4,6-trimethylphenyl group in derivatives of this compound can significantly influence the stability and reactivity of any proposed zwitterionic intermediates.
Kinetic Studies and Hammett Correlations
Kinetic studies on the hydrolysis of benzonitriles are crucial for elucidating reaction mechanisms, particularly concerning the influence of substituents on the aromatic ring. The Hammett equation is a fundamental tool in these studies, providing a quantitative correlation between the electronic properties of substituents and the reaction rates or equilibrium constants of aromatic compounds. libretexts.orglibretexts.org The equation is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the reaction of a substituted benzonitrile.
k₀ is the rate constant for the reaction of the unsubstituted benzonitrile.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.org
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups, implying the development of a positive charge. libretexts.orglibretexts.org
For the hydrolysis of meta- and para-substituted benzonitriles, linear Hammett plots are often observed, providing valuable mechanistic insights. nih.gov For instance, in the alkaline hydrolysis of substituted ethyl benzoates, a positive reaction constant (ρ = +2.498) is observed, consistent with a mechanism where a negative charge develops in the transition state during the nucleophilic attack on the carbonyl carbon. libretexts.org Similarly, the base-catalyzed hydrolysis of benzaldehydes, which involves nucleophilic attack by a cyanide ion, shows a positive ρ value of 2.55. nih.gov
However, the case of this compound presents a significant deviation from these standard correlations. The presence of two methyl groups in the ortho positions relative to the nitrile group introduces substantial steric hindrance. This steric bulk impedes the approach of the nucleophile (e.g., a hydroxide ion or water molecule) to the electrophilic carbon of the nitrile group. stackexchange.comviu.ca
Furthermore, the Hammett equation is generally not applicable to ortho-substituted compounds. nih.gov This is because the ortho substituents can exert "proximity effects," which include steric hindrance and direct through-space electronic interactions, that are not accounted for by the standard σ value. These steric effects can force the nitrile group out of the plane of the benzene (B151609) ring, disrupting the π-system conjugation that is fundamental to the electronic effects described by Hammett constants. nih.gov Consequently, a standard Hammett plot for a series including ortho-substituted derivatives like this compound would not yield a linear correlation.
Studies on sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, show that the rate of hydrolysis is significantly diminished due to this steric hindrance. stackexchange.com In some cases, extreme steric hindrance can even alter the reaction mechanism from the typical acyl-oxygen cleavage (BAc2) to an alkyl-oxygen cleavage (BAl2) pathway. stackexchange.com While nitrile hydrolysis does not have an identical mechanism to ester hydrolysis, the principle of steric inhibition of the nucleophilic attack on the sp-hybridized carbon of the nitrile group is analogous. Research on the hydrolysis of hindered nitriles like 2,6-dimethylbenzonitrile (B146758) has shown that the reaction can be halted at the amide stage, as the subsequent hydrolysis of the sterically hindered amide to the carboxylic acid is extremely slow. spcmc.ac.in
Interactive Data Table: Hammett Substituent Constants (σ) for Selected Groups
This table provides standard Hammett σ values for meta and para positions. Note that a standard σ value for ortho substituents is not defined due to steric effects, which is particularly relevant for this compound.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -CH₃ | -0.07 | -0.17 | Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating (Resonance) / Withdrawing (Inductive) |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Electron-Withdrawing |
| -H | 0.00 | 0.00 | Reference |
Data sourced from multiple chemistry resources. libretexts.orgnih.gov
Isotopic Labeling Studies
Based on the conducted research, no specific experimental data from isotopic labeling studies on the hydrolysis of this compound or its closely related sterically hindered derivatives could be located.
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. acs.orgresearchgate.net For example, in the hydrolysis of nitriles, water labeled with the oxygen-18 isotope (H₂¹⁸O) could be used to determine the origin of the oxygen atom in the resulting carboxylic acid or amide. chemistrysteps.comchemistrysteps.com If the reaction proceeds via the standard mechanism, the ¹⁸O atom would be incorporated into the product. chemistrysteps.comchemistrysteps.com
Furthermore, kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by its isotope deuterium (B1214612) (D), can reveal whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgepfl.ch While these methodologies are standard in mechanistic organic chemistry, their specific application to the hydrolysis of this compound has not been documented in the available scientific literature. Therefore, this subsection cannot be completed with the required scientifically accurate and specific research findings.
Advanced Spectroscopic and Computational Characterization of 2,4,6 Trimethylbenzonitrile Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, including 2,4,6-trimethylbenzonitrile. stanford.edunih.gov By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular structure can be assembled. bbhegdecollege.comnih.gov
The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure. rsc.orgresearchgate.net The symmetry of the molecule is a key feature reflected in the spectra. Due to the symmetrical substitution pattern on the benzene (B151609) ring, there are fewer unique signals than the total number of protons or carbons might suggest.
In the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), three distinct singlets are observed. rsc.org A singlet at approximately 6.93 ppm corresponds to the two aromatic protons, which are chemically equivalent. rsc.org A second singlet, integrating to six protons, appears around 2.48 ppm and is assigned to the two equivalent methyl groups at positions 2 and 6. rsc.org The third singlet at 2.32 ppm, integrating to three protons, is attributed to the methyl group at position 4. rsc.org The absence of splitting for all signals confirms the substitution pattern, as there are no adjacent protons to cause coupling.
The proton-decoupled ¹³C NMR spectrum further corroborates the structure, typically showing six distinct signals for the ten carbon atoms. rsc.orgbhu.ac.in The signals for the nitrile carbon (C≡N) and the four unique aromatic carbons appear in the downfield region, while the signals for the unique methyl carbons appear in the upfield region. libretexts.orgchemguide.co.uk Specific chemical shifts recorded in CDCl₃ confirm the assignments for each carbon environment. rsc.org
| Nucleus | Assignment | Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration |
|---|---|---|---|---|
| ¹H | Ar-H (positions 3, 5) | 6.93 | s (singlet) | 2H |
| ¹H | CH₃ (positions 2, 6) | 2.48 | s (singlet) | 6H |
| ¹H | CH₃ (position 4) | 2.32 | s (singlet) | 3H |
| ¹³C | Aromatic C (quaternary) | 142.7 | N/A | N/A |
| ¹³C | Aromatic C (quaternary) | 141.9 | N/A | N/A |
| ¹³C | Aromatic CH | 128.1 | N/A | N/A |
| ¹³C | C≡N | 117.6 | N/A | N/A |
| ¹³C | Aromatic C (quaternary) | 110.2 | N/A | N/A |
| ¹³C | CH₃ | 21.5 | N/A | N/A |
| ¹³C | CH₃ | 20.6 | N/A | N/A |
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the nitrile group. huji.ac.il The chemical shift of the nitrogen in nitriles is characteristic and can be influenced by substituents on the aromatic ring. nih.gov While specific ¹⁵N NMR data for this compound is not widely reported, general data for benzonitriles indicate the nitrile nitrogen resonates in a specific region. libretexts.orgnih.gov
More detailed studies have been conducted on the corresponding N-oxide derivative. For this compound-15N oxide, the one-bond coupling constant between the nitrile carbon and the nitrogen atom (¹J¹³C-¹⁵N) has been determined to be 77.5 Hz. researchgate.netresearchgate.net This value is noted as being particularly large for this class of compounds. researchgate.net It is important to distinguish this data from the nitrile itself, as the oxidation state of the nitrogen significantly alters its electronic environment and resulting spectroscopic properties. researchgate.netresearchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uba.ar
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample in the gas chromatograph and then provides mass analysis for each component in the mass spectrometer. etamu.edu This method is highly effective for the identification and purity assessment of volatile compounds like this compound. rsc.orgspectroscopyonline.com
In a typical GC-MS analysis, the sample is vaporized and passed through a long column. etamu.edu Components separate based on their boiling points and interactions with the column's stationary phase, eluting at a characteristic retention time. etamu.edu As this compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. rsc.org The MS provides the mass spectrum of the molecule, confirming its molecular weight and offering structural clues through fragmentation, thus verifying the identity of the component corresponding to that specific retention time. etamu.edu
The mass spectrum of this compound (molecular formula C₁₀H₁₁N, nominal mass 145 amu) shows a distinct pattern of fragmentation. msu.edu The highest mass peak in the spectrum is the molecular ion peak (M⁺), which corresponds to the intact molecule at an m/z of 145.
Fragmentation patterns provide a "fingerprint" for the molecule. msu.eduyoutube.com A common fragmentation pathway for aromatic compounds with alkyl substituents is the loss of a methyl group (•CH₃). libretexts.org For this compound, the loss of one of its methyl groups results in a prominent fragment ion at m/z 130 (M-15)⁺. This fragment is often a stable, even-electron cation. msu.edu
Isotope patterns are also valuable for structural confirmation. libretexts.org Due to the natural abundance of the ¹³C isotope (approximately 1.1%), a small peak is observed at one mass unit higher than the molecular ion peak (M+1). msu.edusavemyexams.com For a molecule with 10 carbon atoms, the intensity of the M+1 peak at m/z 146 is expected to be approximately 11.1% of the intensity of the M⁺ peak (10 x 1.11%). fu-berlin.de This characteristic isotopic signature helps to confirm the number of carbon atoms in the molecule.
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. mdpi.com The ion's rotationally averaged surface area, known as the Collision Cross Section (CCS), is a characteristic physical property that can aid in compound identification. mdpi.comnih.gov
While experimental CCS values require specialized instrumentation, computational methods can predict these values with increasing accuracy. eurekalert.orgresearchgate.net These predictions are valuable for identifying unknown compounds where authentic standards are unavailable. eurekalert.org For the related compound This compound N-oxide , predicted CCS values have been calculated for various adducts. uni.lu This data serves as a reference point for researchers using IM-MS techniques.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.09134 | 137.5 |
| [M+Na]⁺ | 184.07328 | 148.9 |
| [M-H]⁻ | 160.07678 | 140.5 |
| [M]⁺ | 161.08351 | 131.9 |
X-ray Crystallography and Structural Determinations
X-ray crystallography is a critical experimental technique for determining the precise atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, scientists can generate a three-dimensional map of electron density, revealing the positions of atoms and the nature of their chemical bonds.
Crystal and Molecular Structures of this compound Complexes
The structural characteristics of this compound (also known as mesityl nitrile) have been elucidated through the X-ray analysis of its coordination complexes. A notable example is the dinuclear molybdenum complex, Bis(μ2-η2:η2-2,4,6-trimethylbenzonitrile)bis(N-isopropyl-3,5-dimethylanilido)molybdenum(III). nih.gov
In this complex, two this compound molecules act as bridging ligands between two molybdenum atoms. nih.goviucr.org The structure was determined by single-crystal X-ray diffraction at a temperature of 100 K. nih.gov The compound crystallizes in the monoclinic space group P2/n. researchgate.net The molecule features a formal metal-metal bond with a Mo⋯Mo separation of 2.5946 (8) Å. nih.goviucr.org An inversion center is located at the midpoint of this Mo-Mo bond. nih.goviucr.org
The coordination of the nitrile to the two molybdenum atoms significantly alters the C≡N triple bond. The C—N bond length in the complex is 1.299 (3) Å, which is longer than the 1.160 Å bond in free this compound, indicating a reduction in bond order, and is typical for a double C—N bond. iucr.org This structure showcases the nitrile's ability to coordinate to multiple metal centers in a bridging fashion, a key finding for understanding the reactivity of low-coordinate molybdenum complexes. nih.goviucr.org
| Parameter | Value |
|---|---|
| Formula | [Mo₂(C₁₁H₁₆N)₄(C₁₀H₁₁N)₂] |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 13.262 (2) |
| b (Å) | 17.090 (3) |
| c (Å) | 13.306 (2) |
| β (°) | 109.387 (2) |
| V (ų) | 2844.7 (8) |
| Z | 2 |
| Temperature (K) | 100 |
Structural Analysis of Cycloaddition Products
The structures of heterocyclic compounds synthesized via cycloaddition reactions involving this compound N-oxide are commonly determined using a combination of spectroscopic methods and, where possible, X-ray crystallography.
In the 1,3-dipolar cycloaddition between aromatic selenoaldehydes and this compound N-oxide, the reaction yields [3+2] cycloadducts. nii.ac.jp The resulting 1,4,2-oxaselenazole structure was confirmed through mass spectrometry. nii.ac.jp Specifically, the mass spectrum showed a fragment peak corresponding to [M-PhCHO]+, which confirmed the existence of a carbon-oxygen bond within the heterocyclic ring and thus established the regiochemistry of the product. nii.ac.jp
Similarly, the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with various para-substituted phenylacetylenes produces 3,5-diarylisoxazoles. rsc.org The structures of these cycloaddition products were definitively established by their nuclear magnetic resonance (NMR) spectra. rsc.org In other, more complex systems, such as the synthesis of tricyclic 1,2,4-oxadiazolines-fused tetrahydroisoquinolines via a [3+2] cycloaddition, the final chemical structure was unambiguously determined by single-crystal X-ray analysis. researchgate.net This highlights the importance of X-ray crystallography in providing definitive structural proof for novel and complex molecular architectures derived from this compound.
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at a quantum level. Theoretical studies offer deep insights into reaction mechanisms, thermochemistry, and electronic structure that complement experimental findings.
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations have been instrumental in understanding the mechanisms of reactions involving derivatives of this compound, particularly in [3+2] cycloaddition (32CA) reactions. For the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile N-oxide with arylacetylenes, a stepwise mechanism involving zwitterionic intermediates was initially postulated. mdpi.com However, subsequent comprehensive kinetic studies ruled out the possibility that a zwitterionic intermediate was involved in the pathway leading to the final isoxazole (B147169) product. mdpi.com
More recent quantum-chemical studies have been used to rationalize the high regioselectivity observed in the cycloaddition of nitrile oxides. acs.org For instance, the reaction of nitrile oxides with N-allenylpyrrole-2-carbaldehydes was found to occur selectively at the β,γ-double bond of the allene. acs.org Quantum-chemical calculations using the B2PLYP-D3/6-311+G(2df,2p)//B3LYP-D3/6-31+G*/IEFPCM level of theory were performed to understand this selectivity, helping to elucidate the factors that govern the reaction pathway and predict the formation of specific regioisomers. acs.org These theoretical models are crucial for explaining experimental outcomes and for designing new synthetic strategies.
Ab Initio and Density Functional Theory (DFT) Calculations for Thermochemical Properties
Ab initio and Density Functional Theory (DFT) methods are widely used to calculate the thermochemical properties of molecules, providing data that can be difficult to obtain experimentally. For this compound N-oxide, experimental and computational studies have determined key thermodynamic values.
The standard solid enthalpy of combustion (ΔcH°solid) and the solid phase enthalpy of formation (ΔfH°solid) have been reported. chemeo.com Furthermore, experimental measurements have provided values for the heat capacity and the enthalpy of sublimation. researchgate.net These calculations and measurements are vital for understanding the energy content and stability of the compound. The dissociation enthalpy of the N–O bond has also been a subject of study, providing fundamental information about the molecule's chemical stability. researchgate.net
| Property | Value | Source |
|---|---|---|
| Enthalpy of Sublimation (ΔsubH°m at 313.5 K) | 87.52 ± 0.53 kJ·mol⁻¹ | researchgate.net |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -5511.4 ± 1.2 kJ·mol⁻¹ | chemeo.com |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | 66.1 ± 2.2 kJ·mol⁻¹ | chemeo.com |
Molecular Orbital Calculations and Reactivity Predictions
Molecular orbital (MO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. For derivatives of this compound, MO calculations have been successfully applied to explain the regioselectivity of their cycloaddition reactions. core.ac.uksrce.hr
A perturbational molecular orbital (PMO) treatment was developed for the 1,3-cycloaddition reactions of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with various heterocycles like furan (B31954) and thiophen. core.ac.uksrce.hr In this approach, molecular orbitals were computed using the CNDO/2 method. core.ac.uksrce.hr According to frontier molecular orbital (FMO) theory, a key component of the PMO treatment, the reaction pathway is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. core.ac.uk The reaction proceeds in the direction that maximizes the overlap of these frontier orbitals. core.ac.uk These theoretical calculations correctly predicted the observed regioselectivity in several cases, demonstrating the power of MO theory in rationalizing and predicting the outcomes of complex organic reactions. core.ac.uk
Applications and Potential of 2,4,6 Trimethylbenzonitrile in Scientific Disciplines
Applications in Organic Synthesis
2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a versatile organic compound that serves as a valuable building block in various synthetic transformations. Its unique structure, featuring a nitrile group flanked by two ortho-methyl groups, imparts specific reactivity that chemists exploit in the construction of complex molecular frameworks.
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry and materials science. uou.ac.in this compound serves as a precursor for the synthesis of various heterocyclic systems. A key reactive intermediate derived from this compound is This compound oxide . This nitrile oxide is a stable compound that readily participates in 1,3-dipolar cycloaddition reactions. google.comnih.govcymitquimica.comchemicalbook.com
In these reactions, the nitrile oxide adds to a dipolarophile, such as an alkene or alkyne, to form five-membered heterocyclic rings. For instance, the reaction of this compound oxide with alkynes yields substituted isoxazoles. researchgate.net Similarly, its reaction with alkenes produces isoxazolines. The stability of this compound oxide, attributed to the steric hindrance provided by the ortho-methyl groups, makes it a particularly useful reagent for these transformations, allowing for controlled and efficient synthesis of these heterocyclic structures. google.com
One specific example involves the reaction of this compound oxide with allylpyrazolo-1,5-benzodiazepinones, which has been studied to investigate the peri- and regioselectivity of the cycloaddition. researchgate.net Another instance is its reaction with para-substituted phenylacetylenes to form 3,5-diarylisoxazoles. researchgate.netresearchgate.net
Table 1: Examples of Heterocyclic Compounds Synthesized from this compound Derivatives
| Reactant with this compound Oxide | Resulting Heterocycle | Reference |
| Allylpyrazolo-1,5-benzodiazepinones | Spirooxathiazole derivative | researchgate.net |
| para-Substituted Phenylacetylenes | 3,5-Diarylisoxazoles | researchgate.netresearchgate.net |
| Alkenes | Isoxazolines | researchgate.net |
| Alkynes | Isoxazoles | researchgate.net |
The utility of this compound extends to its role as an intermediate in the assembly of more intricate and complex molecular architectures. cymitquimica.com Its derivatives can be strategically incorporated into multi-step synthetic sequences to build sophisticated organic molecules. The reactivity of the nitrile group allows for its conversion into other functional groups, such as amines or carboxylic acids, which can then undergo further reactions to elaborate the molecular structure.
The stable nature of derivatives like this compound oxide allows for their use in creating complex structures. cymitquimica.com This stability ensures that the nitrile oxide functionality can be carried through several synthetic steps without decomposition, to be utilized in a crucial ring-forming step at a later stage. This strategic use is vital in the total synthesis of natural products and the design of novel functional materials where precise control over the molecular architecture is paramount.
While this compound is a nitrile itself, related compounds are involved in synthetic routes for nitrile preparation. For example, the oxidation of 2,4,6-trimethylbenzyl alcohol in the presence of molecular iodine and potassium carbonate in 2,2,2-trifluoroethanol (B45653) is a method for synthesizing related compounds. sigmaaldrich.com This highlights the chemical transformations within this family of molecules. The conversion of benzyl (B1604629) alcohols to benzonitriles is a fundamental transformation in organic synthesis, and studies involving derivatives like 2,4,6-trimethylbenzyl alcohol contribute to the development of new and efficient catalytic oxidation methods.
Role in Materials Science
The unique chemical properties of this compound and its derivatives also lend themselves to applications in the field of materials science, particularly in the synthesis and modification of polymers.
Step-growth polymerization is a method of polymer synthesis where bifunctional or multifunctional monomers react to form dimers, then trimers, and eventually long polymer chains. wikipedia.orglibretexts.org Stable nitrile oxide compounds derived from precursors like this compound can be employed in step-growth polymerization processes. google.com These dinitrile oxides are highly reactive towards double bonds and can be used for polymer modification. google.com
The 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated polymers is an efficient method for polymer modification. This "click" reaction is rapid and often proceeds without the need for a catalyst, making it an attractive method for grafting side chains onto a polymer backbone or for crosslinking polymer chains. researchgate.netresearchgate.net This modification can significantly alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and mechanical strength.
A significant application of this compound derivatives is as crosslinking agents for rubbers. google.com Dinitrile oxides, which can be synthesized from precursors related to this compound, are extremely reactive towards the carbon-carbon double bonds present in many types of rubber, such as natural rubber (polyisoprene) and ethylene-propylene-diene monomer (EPDM) rubber. google.comresearchgate.net
This high reactivity allows them to act as efficient curing or vulcanizing agents, forming crosslinks between the polymer chains. google.com This process converts the soft, tacky raw rubber into a strong, elastic material. A notable advantage of using dinitrile oxides is that the crosslinking reaction can occur under mild conditions, even at room temperature, which can be beneficial for processing heat-sensitive materials. google.com The resulting crosslinked network enhances the rubber's tensile strength, elasticity, and durability. researchgate.net Research has shown the successful crosslinking of natural rubber at 40 °C in chloroform (B151607) using a nitrile N-oxide crosslinker. researchgate.netresearchgate.net
Relevance in Medicinal Chemistry
This compound serves as a notable intermediate in the synthesis of various compounds with potential pharmacological applications. Its unique structure is utilized as a starting point or a key building block in the creation of more complex molecules.
Precursor in Pharmaceutical Agent Synthesis
This compound is recognized as an intermediate in the production of pharmaceuticals. fishersci.ca Its chemical structure is a valuable scaffold for creating a variety of more complex molecules. For instance, it can be a reactant in Grignard reactions to produce other chemical compounds. One such reaction involves this compound and 2-chloropropane (B107684) in the presence of a Grignard reagent to synthesize 2,2',4',6'-tetramethylpropiophenone. This resulting compound and its derivatives have been explored for their potential antiproliferative activities against cancer cell lines.
The core of this compound is also a foundational component for various heterocyclic compounds, which are a major class of pharmaceutical agents. The nitrile group (C≡N) is a versatile functional group that can be transformed into other functionalities, making it a key synthon in medicinal chemistry.
Isoxazoline-Benzodiazepine Hybrids and Biological Activity
The derivative, this compound oxide, which is generated from this compound, is a key reactant in the synthesis of isoxazoline-containing molecules. researchgate.net Isoxazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. preprints.orgresearchgate.net
Specifically, this compound oxide can undergo a 1,3-dipolar cycloaddition reaction with various alkenes to form substituted isoxazolines. researchgate.netorganic-chemistry.org This reaction is a powerful tool for creating molecular hybrids that combine the structural features of isoxazolines with other pharmacologically active scaffolds, such as benzodiazepines. researchgate.netchemrevlett.com Research has shown that new pyrazolo[1,5,4-ef] Current time information in Bangalore, IN.nih.govbenzodiazepines can be synthesized through a process involving the peri- and regioselective cycloaddition of allylpyrazolo-1,5-benzodiazepinones with this compound oxide. researchgate.net The resulting hybrid molecules are then often evaluated for various biological activities. mdpi.com For example, some isoxazoline (B3343090) derivatives have demonstrated antifungal properties. preprints.org
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Potential Biological Activity |
| This compound oxide | Allylpyrazolo-1,5-benzodiazepinones | 1,3-Dipolar Cycloaddition | Isoxazoline-Benzodiazepine Hybrids | Antimicrobial, Anticoagulant, Anticholinesterase researchgate.netmdpi.com |
| This compound oxide | Dimethyl maleate | 1,3-Dipolar Cycloaddition | cis-cycloadduct isoxazolines | Antimicrobial, Analgesic, Anti-inflammatory preprints.org |
Environmental and Toxicological Considerations
The environmental and toxicological profile of this compound is not extensively studied, but some information can be inferred from its classification and the properties of related compounds.
Environmental Fate and Mobility of Volatile Organic Compounds
Evaluation in Bioassays for Toxicity
Detailed toxicological studies on this compound are limited. fishersci.com However, its N-oxide derivative, this compound N-oxide, has undergone some initial hazard classification. According to aggregated GHS data, it is considered harmful if swallowed or in contact with skin, and it causes serious eye irritation. nih.gov Bioassays are standard methods to determine the toxicity of chemical substances. homesciencetools.comscielo.org.co These can include tests on various organisms like bacteria, algae, and small crustaceans (such as Daphnia magna) to assess acute and chronic toxicity, as well as effects on growth and reproduction. scielo.org.co While specific bioassay results for this compound are not widely published, its classification as a toxic nitrile suggests that it would exhibit toxicity in such assays. fishersci.com
| Compound | CAS No. | GHS Hazard Statements | Toxicity Class |
| This compound | 2571-52-0 | Not fully investigated, but classified as a toxic nitrile. fishersci.com | Toxic solid fishersci.com |
| This compound N-oxide | 2904-57-6 | H302: Harmful if swallowed, H312: Harmful in contact with skin, H319: Causes serious eye irritation. nih.gov | Acute Toxicity (Oral, Dermal), Eye Irritant nih.gov |
Identification of Byproducts and Impurities
The synthesis of this compound can result in various byproducts and impurities, depending on the synthetic route. One method for its synthesis involves the dehydration of 2,4,6-trimethylbenzaldehyde (B22134) oxime. Incomplete reactions or side reactions during this process could lead to residual starting material or the formation of isomers. Another potential byproduct, when flash-vacuum pyrolysis is used in certain synthetic pathways involving this compound, is this compound oxide. researchgate.net Industrial production methods and purification techniques, such as recrystallization, are employed to minimize these impurities. The analysis of these impurities is crucial for ensuring the quality and safety of the final product, especially for pharmaceutical applications. The presence of certain impurities could potentially alter the toxicological profile of the substance.
Future Directions and Emerging Research Avenues
Exploration of New Catalytic Systems for 2,4,6-Trimethylbenzonitrile Transformations
The transformation of the nitrile group and the functionalization of the aromatic ring in this compound are central to its synthetic utility. Future research will heavily focus on discovering and optimizing novel catalytic systems to control these transformations with greater efficiency and selectivity.
Low-valent early transition metals, such as titanium and niobium, are being explored for their unique reactivity in single-electron transfer processes and C-F bond activation, which could lead to novel transformations of appropriately substituted benzonitrile (B105546) derivatives. nih.gov For instance, catalytic systems involving molybdenum have been shown to form dinuclear complexes with this compound (also known as mesityl nitrile) acting as a bridging ligand, suggesting its potential role in multi-metallic catalytic cycles. researchgate.netnih.gov
Additionally, the development of organocatalyzed reactions, particularly those driven by visible-light photoredox catalysis, presents a promising avenue. beilstein-journals.org These methods offer the potential for metal-free, environmentally benign transformations, such as C-H functionalization, under mild conditions. beilstein-journals.org The exploration of palladium complexes with specialized phosphine (B1218219) ligands continues to be a fruitful area, potentially enabling challenging cross-coupling reactions involving sterically hindered nitriles like this compound. researchgate.net
| Catalyst Type | Potential Transformation | Rationale |
| Low-Valent Transition Metals (e.g., Ti, Nb, Mo) | Reductive couplings, C-H/C-F activation, N-N bond cleavage | Unique single-electron transfer capabilities; formation of metal-metal bonded complexes with nitrile ligands. nih.govresearchgate.netnih.gov |
| Organophotoredox Catalysts (e.g., Eosin Y, Rose Bengal) | C-H arylation, Amide synthesis | Metal-free, sustainable approach using visible light; operates under mild reaction conditions. beilstein-journals.org |
| Palladium-YPhos Complexes | Selective γ-arylation of derivatives | High efficiency for cross-coupling reactions involving challenging substrates. researchgate.net |
| Biocatalysts (e.g., Enzymes) | Asymmetric reductions, Hydrolysis | High selectivity and operation under environmentally benign aqueous conditions. ijsetpub.comjetir.org |
Development of Advanced Spectroscopic Techniques for In Situ Monitoring
Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The development and application of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound are critical. Such techniques allow researchers to observe transient intermediates and gain insights into catalytic cycles without altering the reaction conditions. nih.gov
The combination of microreactors with Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for continuously monitoring reaction progress and identifying key species. utwente.nl This approach offers enhanced control over reaction parameters and is ideal for studying fast reactions or hazardous processes on a small scale. utwente.nl For paramagnetic species, such as the molybdenum-nitrile complexes, variable-temperature Electron Paramagnetic Resonance (EPR) and specialized Nuclear Magnetic Resonance (NMR) techniques are invaluable for elucidating electronic structures and dynamic processes in solution. researchgate.net Furthermore, the use of synchrotron-based methods could provide unparalleled detail on molecular structures and electronic states at various stages of a reaction. nih.gov
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. mdpi.com Future research will increasingly leverage computational modeling to design novel derivatives of this compound with specific, tailored functionalities.
DFT calculations can be used to predict reaction pathways and activation barriers, guiding the rational design of experiments. mdpi.comutrgv.edu For example, computational studies on the reductive coupling of nitriles at nickel centers have used this compound as a model to map the reaction energy landscape. utrgv.edu High-level quantum-chemical methods are also employed to accurately determine thermochemical data, such as enthalpies of formation, which are crucial for assessing the stability and energy content of new derivatives. researchgate.net By modeling properties like electronic structure, steric hindrance, and intermolecular interactions, scientists can pre-screen potential candidates for applications in catalysis, materials, and medicine before committing to their synthesis. nih.gov
Table of Computational Methods and Their Applications
| Computational Method | Application for this compound Derivatives | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction mechanisms, transition states, and regioselectivity. mdpi.comutrgv.edu | Energy profiles, activation barriers, understanding catalytic cycles. |
| High-Level Composite Methods (e.g., G3, G4) | Calculating accurate gas-phase enthalpies of formation. researchgate.net | Reliable thermochemical data for stability and energetic performance assessment. |
| Hirshfeld Surface Analysis | Studying intermolecular interactions in the solid state. nih.gov | Understanding crystal packing and identifying key interaction points. |
| Reactive Force Field (ReaxFF) Molecular Dynamics | Simulating thermal decomposition mechanisms. nih.gov | Predicting decomposition pathways and products for high-energy derivatives. |
Expansion of Applications in Niche Materials Science Fields
The rigid, aromatic structure of this compound makes it an interesting building block for advanced materials. While its primary use has been in organic synthesis, emerging research points toward its potential in niche areas of materials science.
A particularly promising application lies in polymer chemistry. The N-oxide derivative, this compound N-oxide, can undergo 1,3-dipolar cycloaddition reactions. This "click chemistry" functionality has been used to create highly branched star polymers by reacting polymeric nitrile N-oxides with a multi-functional core, demonstrating a pathway to complex macromolecular architectures. researchgate.net Further research could explore the incorporation of the this compound motif into liquid crystals, metal-organic frameworks (MOFs), or functional polymers where its steric bulk and electronic properties can be used to tune material characteristics like thermal stability, porosity, or photophysical behavior.
Deeper Understanding of Biological Interactions and Pharmacological Potential
The nitrile group is a key functional group in many pharmaceuticals, and heterocyclic compounds derived from nitriles are of significant interest in medicinal chemistry. A major avenue of future research is the synthesis and biological evaluation of derivatives of this compound.
The most prominent route involves the conversion of this compound to its corresponding N-oxide, a stable 1,3-dipole. nih.gov This intermediate readily participates in [3+2] cycloaddition reactions to form a variety of five-membered heterocycles, such as 1,2,4-oxadiazoles and isoxazolines. researchgate.netmdpi.com These heterocyclic scaffolds are considered "privileged structures" in drug discovery, known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.netpreprints.org Studies have already indicated that compounds derived from related benzonitriles possess potential antimicrobial and anticancer activities. researchgate.net Future work will focus on creating libraries of these derivatives and screening them against various biological targets to identify lead compounds for drug development.
Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ijset.in Applying these principles to the synthesis and transformation of this compound is a crucial future direction.
Key strategies include the development of catalytic processes that replace stoichiometric reagents, thereby improving atom economy. ijset.in This involves designing highly efficient and recyclable catalysts, such as heterogeneous catalysts or those based on abundant, non-toxic metals. jetir.org The use of safer, renewable solvents like water, supercritical fluids, or biomass-derived alternatives is another important focus area. ijsetpub.com Furthermore, embracing energy-efficient synthetic methods, such as photocatalysis which uses light as a traceless reagent, or biocatalysis which operates under mild temperatures and pressures, will be essential for developing truly sustainable chemical processes. ijsetpub.comjetir.org These green approaches will not only reduce the environmental footprint of producing and using this compound and its derivatives but can also lead to more cost-effective and safer industrial applications. ijsetpub.com
Q & A
Q. What are the optimal synthetic routes for generating 2,4,6-trimethylbenzonitrile oxide, and how do solvent conditions influence its stability?
- Methodological Answer : this compound oxide is typically synthesized via dehydrochlorination of oxime halides using bases like triethylamine. For example, isolable nitrile oxides can be prepared by reacting oxime chlorides with cyclic imines under mild conditions (Scheme 4, ). Solvent effects are critical: NMR studies show that chemical shifts in CDCl₃ and CD₂Cl₂ are nearly identical, with differences attributed to reference peaks (δ192.8 for CS₂). A regression analysis (y = −0.99237x + 192.03925; R² = 0.99999) confirms solvent-independent shifts, enabling reliable spectral comparisons .
Q. How can researchers validate the purity and structural identity of this compound in synthetic workflows?
- Methodological Answer :
- ¹³C-NMR Spectroscopy : Key peaks include δ157.1 (C≡N) and methyl group signals at δ21–25 (). Cross-validate with literature data (e.g., δ157.1 in CD₂Cl₂ vs. CDCl₃) .
- Chromatography : Use GC-MS or HPLC to detect impurities, especially residual oxime precursors or cycloaddition byproducts.
- Elemental Analysis : Confirm C:H:N ratios (theoretical for C₁₀H₁₁N: C 81.58%, H 7.53%, N 9.89%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (steam pressure: 0.0123 mmHg at 25°C) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does steric hindrance from the 2,4,6-trimethyl groups influence the reactivity of benzonitrile derivatives in cycloaddition reactions?
- Methodological Answer : The bulky mesityl substituents limit reaction sites, favoring regioselective [3+2] cycloadditions with electron-deficient dipolarophiles. For example, this compound oxide reacts with cyclic imines to form tricyclic oxadiazolines (Scheme 3, ). Computational studies (e.g., DFT) can model transition states to predict regiochemistry .
Q. What crystallographic insights exist for molybdenum complexes incorporating this compound ligands?
- Methodological Answer : Single-crystal X-ray diffraction of [Mo₂(C₁₁H₁₆N)₄(C₁₀H₁₁N)₂] reveals a monoclinic lattice (space group P2₁/n) with Mo–Mo bond lengths of ~2.5 Å. The nitrile ligands adopt a µ₂-η²:η² bridging mode, stabilizing the dimeric structure ( ). Tabulated
| Parameter | Value |
|---|---|
| Unit cell (Å) | a=13.262, b=17.090, c=13.306 |
| β angle (°) | 109.387 |
| Z | 2 |
Q. How do isotopic labeling studies resolve contradictions in the automerization mechanisms of bicyclic compounds using this compound oxide?
- Methodological Answer : Deuterium labeling of bicyclobutane adducts with this compound oxide showed restricted label distribution (e.g., 1:3:45 ratio in positions 1(6), 2(5), 3(4)), ruling out automerization pathways mediated by biacetyl sensitization. This confirms cycloaddition occurs faster than energy transfer in triplet-state reactions .
Contradiction Analysis
- vs. : While NMR data in emphasizes solvent-independent shifts, highlights solvent-specific reactivity in isotopic labeling. Researchers must distinguish between spectroscopic stability and kinetic reactivity in reaction design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
